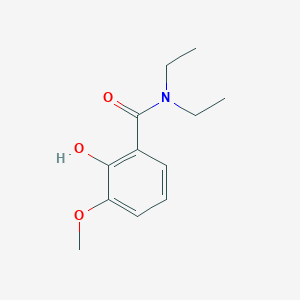

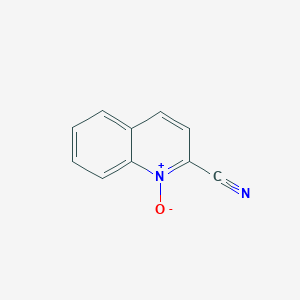

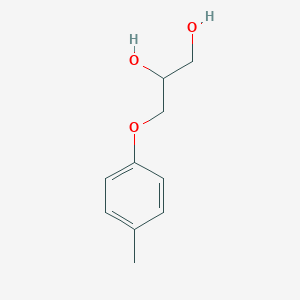

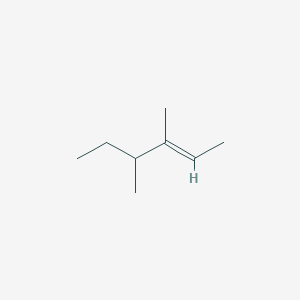

1,2-Bis(3-cyclohexenyl)ethylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(3-cyclohexenyl)ethylene, also known as BCHE, is a cyclic hydrocarbon compound with a molecular weight of 160.24 g/mol. It is a colorless liquid at room temperature, with a boiling point of 178°C and a melting point of -4°C. BCHE is a volatile organic compound, meaning it easily evaporates into the atmosphere. It is found in a variety of products, from solvents to adhesives to rubber coatings. It is also used in a variety of scientific research applications, including as a reagent for synthesis and as a biochemical tool for studying enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

1. Applications in Photochemical Reactions

trans-1,2-Bis(4-pyridyl)ethylene (bpe), which is structurally similar to 1,2-Bis(3-cyclohexenyl)ethylene, has been widely studied for solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The orientation of bpe molecules in the solid-state, guided by crystal engineering principles, and their subsequent photochemical behavior have profound implications based on Schmidt's postulates (Nagarathinam, Peedikakkal, & Vittal, 2008).

2. Role in Adsorption of Volatile Organic Compounds

Ethylene and phenylene bridged polysilsesquioxane xerogels, functionalized by amine and thiol groups, are derived from 1,2-bis(triethoxysilyl)ethane or 1,4-bis(triethoxysilyl)benzene and functionalized silanes. These materials showcase a porous structure and a high content of functional groups, making them effective adsorbents for various organic compounds from the gas phase. Their considerable affinity for adsorbing organic contaminants highlights their potential in environmental cleanup and filtration technologies (Da̧browski et al., 2007).

3. Implications in Polymerization Catalysts

This compound plays a crucial role in the field of polymer science, particularly in the polymerization of ethylene. Bis(arylimino)pyridineiron(II) complexes with cycloaliphatic substituents, when activated with methylaluminoxane, exhibit heightened activity in polymerization at elevated temperatures. The catalytic systems based on these complexes contribute to the formation of polymers with increased molecular weight, density, and crystallinity, indicating their utility in producing high-performance polymeric materials (Ivanchev et al., 2004).

Propiedades

IUPAC Name |

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKTYIHPZLLKX-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=CC2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=C/C2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-28-5 |

Source

|

| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.